(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-isopropylbenzylidene group at the C2 position and a methoxy group at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, including antiviral, antioxidant, and anticancer properties . The (Z)-configuration of the exocyclic double bond is critical for maintaining structural stability and biological efficacy.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYSHUVCHMZBHF-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article reviews the existing literature on its synthesis, characterization, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be described as a benzofuran ring system with a methoxy group and an isopropylbenzylidene substituent. The synthesis typically involves the condensation of appropriate benzofuran derivatives with aldehydes or ketones under acidic conditions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzofuran derivatives, including this compound.
- Study Findings : A recent study demonstrated that this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as Gentamicin and Ketoconazole .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Candida albicans | 128 | 64 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines.
- Case Study : In vitro assays conducted on HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be 15 µM for HepG-2 cells and 20 µM for MDA-MB-231 cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 15 |
| MDA-MB-231 | 20 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases.
- Research Findings : The compound showed notable radical scavenging activity in DPPH assays, with an IC50 value of 25 µM. This suggests its potential as an antioxidant agent, which could be beneficial in therapeutic applications against oxidative stress .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
- Interaction with Cellular Targets : Molecular docking studies suggest that it may bind effectively to certain cellular receptors or proteins involved in disease pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Lipophilicity : The 4-isopropyl group in the target compound increases logP compared to methyl () or polar substituents like dihydroxy ().
- Steric Effects : The bulky isopropyl group may hinder interactions in sterically sensitive binding pockets, unlike smaller substituents (e.g., methyl) or planar groups (e.g., thiazole) .
- Electronic Effects : Electron-donating methoxy groups (C6) stabilize the benzofuran core, while electron-withdrawing substituents (e.g., Cl in ) alter charge distribution.
Key Observations :
Table 3: Comparative Physicochemical Data
Q & A
Q. What are the common synthetic routes for (Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via aldol condensation between 6-methoxybenzofuran-3(2H)-one and 4-isopropylbenzaldehyde. Key steps include:
- Catalyst Selection : Keggin-type heteropolyacids (e.g., phosphotungstic acid, PW) enhance yield and regioselectivity under reflux conditions .
- Solvent System : Ethanol or dichloromethane/acetone mixtures (50:1 v/v) are effective for intermediate purification .
- Substituent Effects : Electron-withdrawing groups on the benzylidene moiety (e.g., halogens) may require adjusted reaction times or temperatures .
Q. Table 1: Synthesis Optimization Data
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| PW (HPA) | Ethanol | 70-85 | |
| p-TsOH | Ethanol | 65 | |
| None (thermal) | DCM/Acetone | 52-70 |
Q. How is the Z-configuration of the benzylidene group confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : The olefinic proton (CH-5 thiazole in analogs) appears as a singlet at δ 8.07–8.10 ppm, with coupling constants (J = 9 Hz) confirming restricted rotation of the exocyclic double bond .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 182.5–182.9 ppm, while the benzylidene carbons show distinct deshielding (δ 148–168 ppm) .
- NOESY : Nuclear Overhauser effects between the benzylidene proton and the benzofuranone ring protons validate the Z-configuration .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with dichloromethane:acetone (50:1 v/v) to separate Z/E isomers .
- Recrystallization : Ethanol or methanol at low temperatures (4°C) yields pure crystals with minimal impurities .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence biological activity, and what structural modifications enhance potency?
- Methodological Answer :
- Electron-Donating Groups : Methoxy or hydroxyl groups at the 3,4-positions increase solubility and DRAK2 inhibitory activity (e.g., compound 6p in ).
- Halogen Substitution : Chloro or bromo groups improve binding affinity to thiazole-containing targets (e.g., 2f in ).
- Table 2: Structure-Activity Relationship (SAR)
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3,4-Dihydroxy | 12.3 µM (DRAK2 inhibition) | |
| 4-Chloro (thiazole) | 8.7 µM (Antimicrobial) |
Q. In cases where NMR data for similar aurones show discrepancies, what strategies resolve chemical shift inconsistencies?
- Methodological Answer :
- Solvent Calibration : Compare shifts in CDCl3 vs. CD3OD; hydroxy groups in CD3OD may downshift aromatic protons by 0.2–0.5 ppm .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 253.0505 for [M-H]⁻) and eliminate structural misassignments .
Q. How do acid catalysts affect reaction pathways in the synthesis of benzofuranone derivatives?
- Methodological Answer :
- Mechanistic Insight : Strong acids (e.g., PW) promote protonation of the carbonyl oxygen, accelerating nucleophilic attack by the benzaldehyde .
- Byproduct Formation : Excess catalyst may lead to dimerization; optimize catalyst loading (10–15 mol%) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
